molecular formula C14H12N4O4 B3005844 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946204-99-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B3005844
CAS No.: 946204-99-5
M. Wt: 300.274
InChI Key: HOTPTYRHPIRKSC-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure combining an oxadiazole ring and an isoxazole ring, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole and isoxazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The isoxazole ring can be synthesized through the reaction of β-keto esters with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
  • N-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-methylisoxazole-5-carboxamide
  • N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylthiazole-5-carboxamide

Uniqueness

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the combination of the oxadiazole and isoxazole rings, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8-6-11(22-18-8)12(19)15-14-17-16-13(21-14)9-4-3-5-10(7-9)20-2/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTPTYRHPIRKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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